molecular formula C21H25N3O2S B10938407 5-(3,4-diethoxybenzyl)-4-(2-ethylphenyl)-4H-1,2,4-triazole-3-thiol

5-(3,4-diethoxybenzyl)-4-(2-ethylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B10938407
M. Wt: 383.5 g/mol
InChI Key: AAXPVUZPTVKFEH-UHFFFAOYSA-N
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Description

5-(3,4-DIETHOXYBENZYL)-4-(2-ETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a benzyl group substituted with ethoxy groups, and an ethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-DIETHOXYBENZYL)-4-(2-ETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the benzyl and ethylphenyl groups. Common reagents used in these reactions include hydrazine, ethyl acetoacetate, and various catalysts to facilitate the formation of the triazole ring. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-DIETHOXYBENZYL)-4-(2-ETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, 5-(3,4-DIETHOXYBENZYL)-4-(2-ETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its triazole ring is known to interact with various biological targets, making it a candidate for drug discovery and development. Studies have shown that triazole derivatives can exhibit antimicrobial, antifungal, and anticancer activities.

Medicine

In medicine, 5-(3,4-DIETHOXYBENZYL)-4-(2-ETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is investigated for its therapeutic potential. Its ability to modulate biological pathways and interact with specific molecular targets makes it a promising candidate for the treatment of various diseases, including infections and cancer.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers, coatings, and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 5-(3,4-DIETHOXYBENZYL)-4-(2-ETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, affecting the activity of these targets. This interaction can lead to the modulation of various biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3,4-DIMETHOXYBENZYL)-4-(2-ETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
  • 5-(3,4-DIETHOXYBENZYL)-4-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
  • 5-(3,4-DIETHOXYBENZYL)-4-(2-ETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLTHIOL

Uniqueness

The uniqueness of 5-(3,4-DIETHOXYBENZYL)-4-(2-ETHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H25N3O2S

Molecular Weight

383.5 g/mol

IUPAC Name

3-[(3,4-diethoxyphenyl)methyl]-4-(2-ethylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C21H25N3O2S/c1-4-16-9-7-8-10-17(16)24-20(22-23-21(24)27)14-15-11-12-18(25-5-2)19(13-15)26-6-3/h7-13H,4-6,14H2,1-3H3,(H,23,27)

InChI Key

AAXPVUZPTVKFEH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N2C(=NNC2=S)CC3=CC(=C(C=C3)OCC)OCC

Origin of Product

United States

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